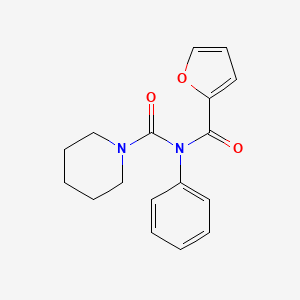

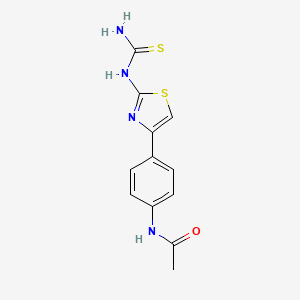

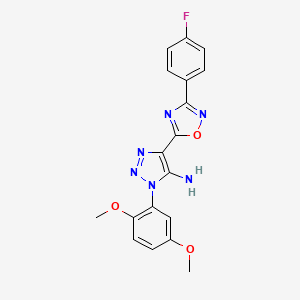

![molecular formula C21H19N5O6S2 B2527595 3-(1,1-二氧化-3-氧代苯并[d]异噻唑-2(3H)-基)-N-(4-(N-(4-甲基嘧啶-2-基)磺酰胺基)苯基)丙酰胺 CAS No. 922960-87-0](/img/structure/B2527595.png)

3-(1,1-二氧化-3-氧代苯并[d]异噻唑-2(3H)-基)-N-(4-(N-(4-甲基嘧啶-2-基)磺酰胺基)苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide" appears to be a complex molecule that may have relevance in the field of medicinal chemistry, particularly due to the presence of a benzo[d]isothiazol moiety which is often seen in pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis.

Synthesis Analysis

The first paper discusses the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process . This method involves starting with 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which are subjected to oxidative aminocarbonylation of the triple bond followed by intramolecular conjugate addition. The reaction is catalyzed by PdI2 with KI in N,N-dimethylacetamide (DMA) solvent. Although the target compound is not synthesized in this study, the methodology could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The configuration of the double bond in the major stereoisomers synthesized in the first paper was established by X-ray diffraction analysis . This technique is crucial for determining the stereochemistry of complex molecules, which is often a significant factor in their biological activity. The target compound's molecular structure, including stereochemistry, would likely require similar analytical techniques to fully characterize.

Chemical Reactions Analysis

The synthesis process described in the first paper shows a significant degree of stereoselectivity, with the Z isomers being formed preferentially or exclusively . This indicates that the chemical reactions involved in the synthesis of related compounds are sensitive to the conditions of the reaction, which would be an important consideration in the synthesis of the target compound.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the target compound, the synthesis and structural characterization of related compounds suggest that similar analytical methods could be employed to determine these properties. For instance, solubility, melting point, and stability could be assessed using standard laboratory techniques, and the compound's reactivity could be inferred from its functional groups and molecular structure.

科学研究应用

- 该化合物在氧化反应中表现出有趣的催化性质。例如:

- 使用不同的吸附剂氧化各种甲酚(间甲酚、邻甲酚、对甲酚)。γ-Al2O3 吸附剂在将间甲酚 (52%) 转换为氧化产物方面表现出相对较高的催化效果,而 SiO2 则最促进邻甲酚 (57%) 和对甲酚 (62%) 的转化 .

催化和氧化反应

IDO1 抑制

作用机制

未来方向

The development of new potent antimicrobials is a major issue in the medical field due to the emergence of extensively drug-resistant (XDR) and multidrug-resistant (MDR) pathogens . Heterocyclic molecules containing nitrogen and oxygen, such as 1,3,4-oxadiazole and benzo[d]imidazole, have demonstrated effective biological activities . Therefore, the development of more potent and significant compounds, possibly including “3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide”, could be a future direction in this field.

属性

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O6S2/c1-14-10-12-22-21(23-14)25-33(29,30)16-8-6-15(7-9-16)24-19(27)11-13-26-20(28)17-4-2-3-5-18(17)34(26,31)32/h2-10,12H,11,13H2,1H3,(H,24,27)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFXWDRYGIOGBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

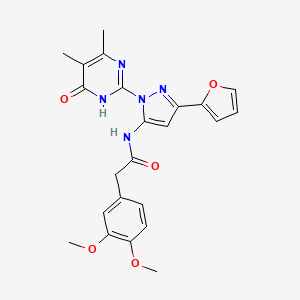

![3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2527518.png)

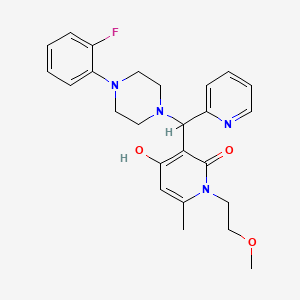

![2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide](/img/structure/B2527520.png)

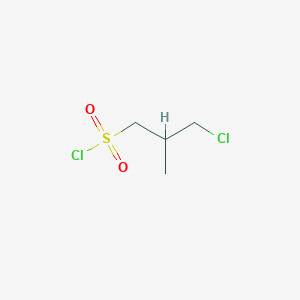

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2527527.png)

![2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2527529.png)